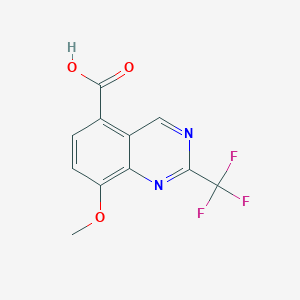![molecular formula C13H24N2O2 B13005263 Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a derivative of carbamate and features a cyclopenta[c]pyridine ring system. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopenta[c]pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate involves its interaction with specific molecular targets. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events by inhibiting platelet aggregation . The compound binds to the PAR1 receptor, blocking its activation and subsequent signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl n-{octahydro-1h-cyclopenta[b]pyridin-5-yl}carbamate
- tert-butyl n-{octahydro-1h-cyclopenta[c]pyran-5-yl}carbamate
Uniqueness
Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate is unique due to its specific ring structure and the presence of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-8-14-7-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FIXKSCLVBGKPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)

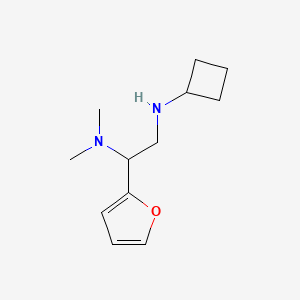
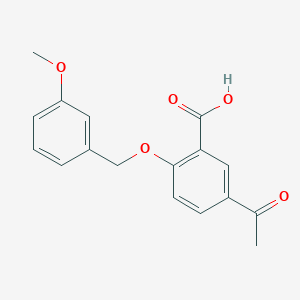
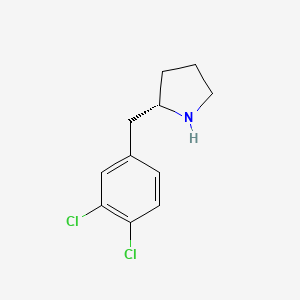
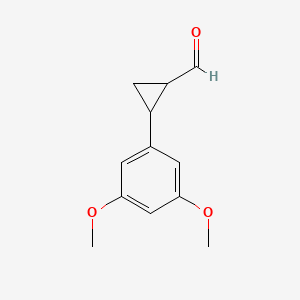
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
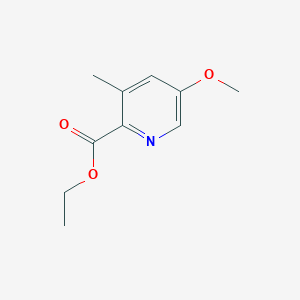
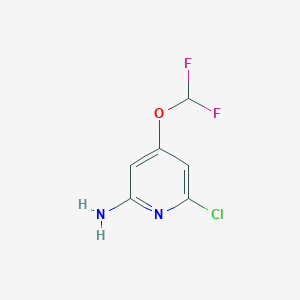
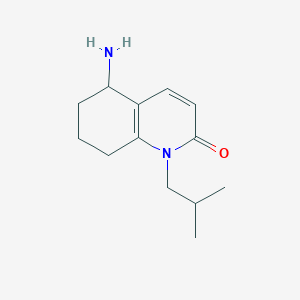
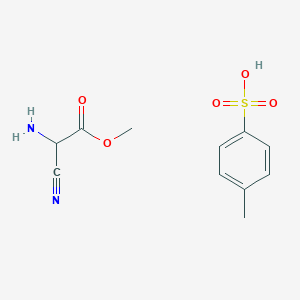
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
